5-chloro-2-formylbenzenesulfonic acid

Description

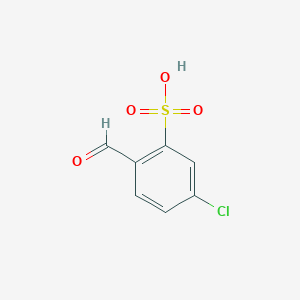

Structure

3D Structure

Properties

CAS No. |

88-33-5 |

|---|---|

Molecular Formula |

C7H5ClO4S |

Molecular Weight |

220.63 g/mol |

IUPAC Name |

5-chloro-2-formylbenzenesulfonic acid |

InChI |

InChI=1S/C7H5ClO4S/c8-6-2-1-5(4-9)7(3-6)13(10,11)12/h1-4H,(H,10,11,12) |

InChI Key |

GXRQQNQCMLEUAW-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)O)C=O |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)O)C=O |

Other CAS No. |

88-33-5 |

Synonyms |

5-chloro-2-formylbenzenesulphonic acid; 5-Chloro-2-formylbenzenesulfonic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-2-formylbenzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-chloro-2-formylbenzenesulfonic acid (CAS No. 88-33-5). Due to its bifunctional nature, containing both a reactive aldehyde and a strongly acidic sulfonic acid group, this compound holds potential as a versatile intermediate in synthetic chemistry, particularly in the fields of pharmaceuticals and dye manufacturing. This document collates available data on its physical and chemical characteristics, outlines detailed experimental protocols for their determination, and provides predicted spectral data to aid in its identification and characterization. All quantitative data is summarized in structured tables, and experimental workflows are visualized using logical diagrams.

Chemical Identity and Structure

This compound is an aromatic organic compound with the molecular formula C₇H₅ClO₄S. Its structure consists of a benzene ring substituted with a sulfonic acid group at position 1, a formyl (aldehyde) group at position 2, and a chlorine atom at position 5.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 88-33-5[1] |

| Molecular Formula | C₇H₅ClO₄S[1] |

| Molecular Weight | 220.63 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1Cl)S(=O)(=O)O)C=O |

| InChI Key | GXRQQNQCMLEUAW-UHFFFAOYSA-N[1] |

Physicochemical Properties

Available and predicted physicochemical data for this compound are summarized below. It is noted that experimental data for this specific compound is limited in the public domain.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | White to light yellow solid.[1] | Visual Inspection |

| Melting Point | Data not available. (A melting point of 98-100 °C is reported for the trihydrate of the isomer 2-chloro-5-formylbenzenesulfonic acid). | Literature (for isomer) |

| Boiling Point | Data not available. | - |

| Solubility | Soluble in water.[1] | Qualitative Observation |

| pKa | Data not available. (Benzenesulfonic acid has a pKa of -2.8, suggesting this derivative is also a strong acid).[2] | Literature (for parent compound) |

| logP (XLogP3-AA) | 0.8 | Computed |

Proposed Synthesis

Proposed synthesis workflow for this compound.

Experimental Protocols

The following sections detail the experimental procedures for the determination of key physicochemical properties.

Determination of Melting Point

Methodology: Capillary melting point determination.

-

Sample Preparation: A small amount of the dried, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a rate of 10-15 °C per minute for a preliminary approximate determination.

-

A second determination is performed with a fresh sample, with the temperature raised rapidly to within 15-20 °C of the approximate melting point, and then at a slower rate of 1-2 °C per minute.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

-

Workflow for melting point determination.

Determination of Aqueous Solubility

Methodology: Shake-flask method.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the clear supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

UV-Vis Spectrophotometry: A calibration curve is first prepared using standard solutions of known concentrations. The absorbance of the filtered saturated solution is then measured at the wavelength of maximum absorbance (λmax), and the concentration is calculated from the calibration curve.

-

HPLC: A calibrated HPLC method is used to determine the concentration of the compound in the filtered saturated solution.

-

Determination of pKa

Methodology: Potentiometric titration.

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. The pH of the solution is recorded after each addition, allowing for equilibration.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve (or by analyzing the first or second derivative of the curve). The pKa is then calculated from the pH at the half-equivalence point.

Workflow for pKa determination via potentiometric titration.

Predicted Spectral Data

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals in the aromatic and aldehyde regions.

-

Aromatic Protons (3H): Due to the substitution pattern, three distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nature of the sulfonyl, formyl, and chloro groups will cause these protons to be deshielded. The splitting pattern will be complex due to ortho, meta, and para coupling.

-

Aldehyde Proton (1H): A singlet is expected for the aldehyde proton at a significantly downfield chemical shift (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.

-

Sulfonic Acid Proton (1H): The acidic proton of the sulfonic acid group is expected to be a broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration. In D₂O, this proton will exchange and the signal will disappear.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show seven distinct signals.

-

Aromatic Carbons (6C): Six signals are expected in the aromatic region (typically δ 120-150 ppm). The carbons directly attached to the substituents (C-SO₃H, C-CHO, and C-Cl) will have distinct chemical shifts influenced by the electronic effects of these groups.

-

Carbonyl Carbon (1C): A signal for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum (typically δ 190-200 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorptions corresponding to the various functional groups present.

-

O-H Stretch (Sulfonic Acid): A very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H group of the sulfonic acid.

-

C=O Stretch (Aldehyde): A strong, sharp absorption is expected around 1700-1720 cm⁻¹.

-

S=O Stretch (Sulfonic Acid): Two strong absorptions are expected for the asymmetric and symmetric stretching of the S=O bonds, typically in the ranges of 1340-1380 cm⁻¹ and 1150-1190 cm⁻¹, respectively.

-

C-Cl Stretch: A medium to strong absorption is expected in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.

Mass Spectrometry (Predicted)

Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion Peak: The molecular ion peak would be observed at m/z 220. A characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation: Common fragmentation pathways for benzenesulfonic acids include the loss of SO₂ (64 Da) and SO₃ (80 Da). The aldehyde group may undergo fragmentation via loss of CO (28 Da) or a hydrogen radical.

Safety and Handling

This compound is expected to be a strong acid and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with potential applications in various fields of synthetic chemistry. This technical guide has summarized its known and predicted physicochemical properties and provided detailed experimental protocols for their determination. While experimental data for this specific compound is limited, the information provided herein serves as a valuable resource for researchers and professionals working with or considering the use of this compound. Further experimental investigation is warranted to fully characterize its properties and unlock its synthetic potential.

References

A Comprehensive Technical Guide to 5-Chloro-2-formylbenzenesulfonic Acid (CAS 88-33-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-chloro-2-formylbenzenesulfonic acid (CAS No. 88-33-5), a multifunctional aromatic organic compound. It serves as a valuable intermediate in the synthesis of various specialty chemicals, including dyes and pharmaceuticals.[1] This document compiles its known properties, safety information, a plausible synthesis protocol based on related chemistry, and an analysis of its structural features for research and development applications.

Chemical and Physical Properties

This compound is characterized by a benzene ring substituted with a sulfonic acid group, a formyl (aldehyde) group, and a chlorine atom.[1] The presence of the highly polar sulfonic acid group renders the compound soluble in water, a key property for its use in aqueous reaction media.[1] It typically appears as a white to light yellow solid.[1]

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source(s) |

| CAS Number | 88-33-5 | [1][2] |

| Molecular Formula | C₇H₅ClO₄S | [1][3] |

| Molecular Weight | 220.63 g/mol | [3] |

| IUPAC Name | This compound | [1] |

| SMILES | O=Cc1cc(Cl)ccc1S(=O)(=O)O | [1] |

| InChI | InChI=1S/C7H5ClO4S/c8-6-2-1-5(4-9)7(3-6)13(10,11,12)/h1-4H,(H,10,11,12) | [1] |

| InChIKey | GXRQQNQCMLEUAW-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Data

| Property | Value | Notes | Source(s) |

| Physical State | Solid, white to light yellow | [1] | |

| Density | 1.624 g/cm³ | Calculated | |

| Melting Point | Not available | Data for the trihydrate of an isomer (2-chloro-5-formylbenzenesulfonic acid) is 98-100 °C. | [4] |

| Boiling Point | Not available | Decomposes at high temperatures. | |

| Water Solubility | Soluble | The sulfonic acid group confers high water solubility. Quantitative data is not available. | [1] |

| LogP | 2.48 | Calculated | |

| Polar Surface Area | 79.82 Ų | Calculated |

Safety and Handling

This compound is a corrosive compound that requires careful handling in a laboratory setting. It is classified as causing severe skin burns and eye damage. Adherence to appropriate safety protocols is mandatory.

Table 3: GHS Hazard Information

| Category | Classification | Hazard Statement |

| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage. |

| Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage. |

Precautionary Measures:

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling.

-

Response:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store locked up in a dry, cool, and well-ventilated place. The compound may be air-sensitive.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Experimental Protocols

Disclaimer: This protocol is illustrative and has not been optimized. Researchers should conduct their own literature search and risk assessment before proceeding.

Plausible Synthesis of this compound

Principle: This synthesis involves the direct sulfonation of 4-chlorobenzaldehyde using oleum (fuming sulfuric acid). The sulfonic acid group (-SO₃H) is a meta-director, while the formyl (-CHO) and chloro (-Cl) groups are ortho, para-directors. The substitution occurs at the 2-position, which is ortho to the formyl group and meta to the chloro group, driven by the activating effect of the aldehyde.

Reagents:

-

4-Chlorobenzaldehyde

-

Oleum (e.g., 20-30% free SO₃)

-

Ice

-

Water (deionized)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully charge the oleum. Cool the flask in an ice-salt bath to maintain a temperature between 0-10 °C.

-

Slowly add 4-chlorobenzaldehyde to the cooled, stirring oleum over a period of 1-2 hours, ensuring the reaction temperature does not exceed 15 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

-

Gently heat the reaction mixture to 70-85 °C and maintain this temperature for 2-4 hours to drive the sulfonation to completion.[4]

-

Monitor the reaction progress using a suitable technique (e.g., TLC or HPLC analysis of quenched aliquots).

-

Once the reaction is complete, cool the mixture back to room temperature.

-

In a separate, large beaker, prepare a mixture of crushed ice and water.

-

Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a fume hood.

-

The product, this compound, is expected to precipitate from the acidic aqueous solution upon cooling.

-

Cool the resulting slurry to 0-5 °C to maximize precipitation.

-

Isolate the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of ice-cold water to remove residual sulfuric acid.

-

Dry the product under vacuum to yield the final compound.

Caption: Plausible synthesis workflow for this compound.

Structural Features and Expected Spectral Data

No experimental spectral data for CAS 88-33-5 were identified in the searched literature. However, the key spectral features can be predicted based on the molecular structure, which is invaluable for characterization purposes.

Key Molecular Features

The molecule's reactivity is dictated by its three functional groups:

-

Sulfonic Acid Group (-SO₃H): Strongly acidic and electron-withdrawing. Confers water solubility.

-

Formyl Group (-CHO): An electrophilic site susceptible to nucleophilic attack and can be oxidized to a carboxylic acid or reduced to an alcohol.

-

Chloro Group (-Cl): An electron-withdrawing group that influences the aromatic ring's reactivity.

Caption: Logical diagram of the key chemical features and properties.

Expected ¹H NMR Spectral Data

-

Aldehyde Proton (-CHO): A singlet peak expected at a highly deshielded region, typically δ 9.8-10.5 ppm.

-

Aromatic Protons (Ar-H): Three protons on the aromatic ring would appear, likely in the δ 7.5-8.5 ppm range.

-

One proton will appear as a doublet.

-

One proton will appear as a doublet of doublets.

-

One proton will appear as a doublet.

-

-

Sulfonic Acid Proton (-SO₃H): A broad singlet, often exchangeable with D₂O, with a chemical shift that can vary widely depending on concentration and solvent.

Expected ¹³C NMR Spectral Data

-

Aldehyde Carbonyl (C=O): A peak in the highly deshielded region of δ 190-200 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the typical aromatic region (δ 120-150 ppm). The carbons directly attached to the electron-withdrawing groups (SO₃H, CHO, Cl) will be the most deshielded.

Expected IR Spectral Data

-

O-H Stretch (Sulfonic Acid): A very broad absorption in the 2500-3300 cm⁻¹ region.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1715 cm⁻¹.

-

S=O Stretch (Sulfonic Acid): Two strong absorption bands, typically around 1340-1350 cm⁻¹ (asymmetric) and 1150-1160 cm⁻¹ (symmetric).

-

C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Applications and Research Potential

As a functionalized aromatic molecule, this compound holds potential as a building block in several areas:

-

Dye Synthesis: The combination of the sulfonic acid group for water solubility and the reactive aldehyde group makes it a candidate precursor for triphenylmethane dyes or other complex colorants.

-

Pharmaceutical Intermediates: The aldehyde can be used in condensation reactions (e.g., Schiff base formation) or as a handle for further molecular elaboration in the synthesis of active pharmaceutical ingredients (APIs).

-

Ligand Synthesis: The structure can be modified to create novel ligands for coordination chemistry or catalysis.

Further research into its reaction pathways and biological activity could uncover new applications for this versatile chemical intermediate.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 5-chloro-2-formylbenzenesulphonic acid | CAS#:88-33-5 | Chemsrc [chemsrc.com]

- 3. 88-33-5 5-氯-2-甲酰基苯磺酸 5-chloro-2-formylbenzenesulphonic acid - CAS数据库 [cheman.chemnet.com]

- 4. EP0038999B1 - Process for preparing 2-chloro-5-formyl benzene sulphonic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of 5-chloro-2-formylbenzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5-chloro-2-formylbenzenesulfonic acid. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its expected properties based on its chemical structure and data from analogous compounds. It also furnishes detailed experimental protocols for determining its solubility and for conducting forced degradation studies to assess its stability, in accordance with established regulatory guidelines.

Introduction to this compound

This compound is an aromatic organic compound containing a benzene ring substituted with a chloro group, a formyl (aldehyde) group, and a sulfonic acid group.[1] Its chemical structure endows it with a combination of properties that make it a valuable intermediate in chemical synthesis, particularly in the production of dyes and pharmaceuticals.[1] The sulfonic acid group, being highly polar, is expected to dominate its physical properties, especially its solubility in aqueous media.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 88-33-5 | [1] |

| Molecular Formula | C₇H₅ClO₄S | [1] |

| Molecular Weight | 220.63 g/mol | [2] |

| Appearance | White to light yellow solid | [1] |

| IUPAC Name | This compound |

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing its bioavailability, formulation, and reaction kinetics. The presence of the highly polar sulfonic acid group suggests that this compound is soluble in water.[1] The solubility is also expected to be pH-dependent due to the acidic nature of the sulfonic acid.

Expected Solubility Profile:

| Solvent | Expected Solubility | Rationale/Notes |

| Water | High | The sulfonic acid group is strongly hydrophilic and can ionize, leading to high water solubility. For the related compound 2-formylbenzenesulfonic acid sodium salt, the solubility is reported as 1000 g/L at 25°C. |

| Aqueous Buffers | pH-dependent | Solubility is expected to be higher at neutral and basic pH where the sulfonic acid is deprotonated (sulfonate). |

| Methanol, Ethanol | Moderate to High | These polar protic solvents can hydrogen bond with the sulfonic acid and formyl groups. |

| Acetone, Acetonitrile | Low to Moderate | These polar aprotic solvents are less effective at solvating the sulfonic acid group compared to protic solvents. |

| Dichloromethane, Toluene | Very Low/Insoluble | These nonpolar solvents are unlikely to dissolve the highly polar this compound. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds. |

Stability Profile and Forced Degradation

Understanding the stability of a chemical compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are intentionally designed to accelerate the degradation of a compound under more severe conditions than those used for accelerated stability testing.[3][4] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[5][6]

The formyl group in this compound is susceptible to oxidation to a carboxylic acid and reduction to an alcohol. The sulfonic acid group is generally stable, but the entire molecule can be subject to degradation under harsh conditions.

Forced Degradation Conditions (Based on ICH Guidelines):

| Stress Condition | Typical Protocol | Expected Degradation Pathway |

| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature to 60°C for up to 7 days.[4][7] | Generally stable, but prolonged exposure to strong acid and heat could potentially lead to desulfonation or other reactions. |

| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature to 60°C for up to 7 days.[4][7] | The formyl group might undergo Cannizzaro reaction in the absence of an alpha-proton, leading to a mixture of the corresponding carboxylic acid and alcohol. |

| Oxidative Degradation | 3% to 30% H₂O₂ at room temperature for up to 7 days.[3][4] | The aldehyde (formyl) group is expected to be oxidized to a carboxylic acid. |

| Thermal Degradation | Dry heat at temperatures 10°C above accelerated testing (e.g., 50°C, 60°C) for a specified period. | Decomposition at elevated temperatures. The degradation products would depend on the decomposition temperature. |

| Photodegradation | Exposure to a combination of UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[7][8][9] | The aromatic ring and the formyl group could be susceptible to photolytic degradation, leading to various photoproducts. |

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol describes the determination of thermodynamic solubility using the shake-flask method.[10][11][12][13]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Withdraw a known volume of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating HPLC method.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 2-Chloro-5-formylbenzenesulphonic acid | C7H5ClO4S | CID 3016197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianjpr.com [asianjpr.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. biomedres.us [biomedres.us]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 9. ikev.org [ikev.org]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. enamine.net [enamine.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

Spectroscopic and Analytical Profile of 5-chloro-2-formylbenzenesulfonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-chloro-2-formylbenzenesulfonic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and data from analogous compounds. It also includes detailed, representative experimental protocols for the acquisition of such data, intended to guide researchers in their analytical endeavors.

Chemical Structure and Properties

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Predicted ¹H and ¹³C NMR Data

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are predicted. Actual values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.2 | Doublet | 1H | Aromatic proton (H-6) |

| ~7.8 | Doublet of doublets | 1H | Aromatic proton (H-4) |

| ~7.6 | Doublet | 1H | Aromatic proton (H-3) |

| ~11-13 | Broad Singlet | 1H | Sulfonic acid proton (-SO₃H) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~190 | Aldehyde carbon (C=O) |

| ~145 | Aromatic carbon (C-1, attached to -SO₃H) |

| ~140 | Aromatic carbon (C-2, attached to -CHO) |

| ~138 | Aromatic carbon (C-5, attached to -Cl) |

| ~135 | Aromatic carbon (C-6) |

| ~130 | Aromatic carbon (C-4) |

| ~128 | Aromatic carbon (C-3) |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (sulfonic acid) |

| 2850, 2750 | Medium | C-H stretch (aldehyde) |

| 1700-1680 | Strong | C=O stretch (aldehyde) |

| 1600, 1475 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250-1120 | Strong | Asymmetric S=O stretch (sulfonic acid) |

| 1080-1010 | Strong | Symmetric S=O stretch (sulfonic acid) |

| 850-800 | Strong | C-H bend (out-of-plane, aromatic) |

| 750-700 | Strong | C-Cl stretch |

Predicted Mass Spectrometry (MS) Data

For mass spectrometry, electrospray ionization (ESI) in negative ion mode would be a suitable technique for this acidic and polar molecule.

Table 4: Predicted m/z Peaks in ESI-MS (Negative Mode)

| m/z (amu) | Assignment |

| 218.96 | [M-H]⁻ (Monoisotopic mass) |

| 183.99 | [M-H-SO₂]⁻ |

| 156.00 | [M-H-SO₃]⁻ |

| 139.00 | [M-H-SO₃-OH]⁻ |

| 111.01 | [C₆H₄Cl]⁻ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the acidic proton of the sulfonic acid group may exchange with deuterium in D₂O.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)

-

Number of Scans: 1024 or more (due to lower natural abundance and sensitivity of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 220 ppm

-

Temperature: 298 K

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount of potassium bromide (KBr) to remove any moisture.

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled with a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

ESI-MS Parameters (Typical for Negative Ion Mode):

-

Ionization Mode: ESI Negative

-

Capillary Voltage: 3-4 kV

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument

-

Drying Gas (N₂): Flow rate and temperature optimized for desolvation (e.g., 8-12 L/min, 300-350 °C)

-

Mass Range: m/z 50-500

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the spectroscopic data.

Caption: Workflow for spectroscopic data acquisition and analysis.

References

An In-depth Technical Guide to the Industrial Synthesis of 5-Chloro-2-formylbenzenesulfonic Acid

This technical guide provides a comprehensive overview of the industrial synthesis of 5-chloro-2-formylbenzenesulfonic acid, a key intermediate in the production of various chemicals, including dyes and pharmaceuticals.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The primary industrial route for the synthesis of this compound involves the direct sulfonation of 4-chlorobenzaldehyde with oleum (fuming sulfuric acid) at elevated temperatures.[2] This process is efficient, leading to good yields of the desired product.

Caption: Industrial synthesis workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various examples of the industrial synthesis process described in the patent literature.[2]

Table 1: Reactant Quantities and Ratios

| Example | 4-Chlorobenzaldehyde (mol) | Oleum (65% SO₃) (g) | SO₃ (mol) | Molar Ratio (SO₃ : Aldehyde) |

| 1 | 1 | 554 | 4.5 | 4.5 : 1 |

| 2 | 1 | - | 5 | 5 : 1 |

| 3 | 1 | 985 | 8 | 8 : 1 |

Table 2: Reaction Conditions and Yields

| Example | Reaction Temperature (°C) | Reaction Time (hours) | Hydrolysis/Precipitation Temperature (°C) | Yield of Trihydrate (%) | Purity of Trihydrate (%) |

| 1 | 85 | 3 | -10 | 85.6 | 91.7 |

| 2 | 80 | 5 | Not specified | 78 | 81.6 |

| 3 | 90 | 2 | Not specified | Not specified | Not specified |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.[2]

General Synthesis Procedure

The process involves the reaction of 4-chlorobenzaldehyde with an excess of oleum at a controlled elevated temperature.[2] The reaction is characterized by the electrophilic aromatic substitution of a sulfonic acid group onto the benzene ring of 4-chlorobenzaldehyde. The reaction is typically carried out at temperatures ranging from 70 to 110°C, with a preferred range of 75 to 90°C.[2]

Example 1: High-Yield Synthesis Protocol

-

Reaction Setup: 1 mole of 4-chlorobenzaldehyde (99% pure), melted at 60°C, is introduced in its liquid form beneath the surface of 554 g of 65% oleum (equivalent to 4.5 moles of SO₃) while maintaining vigorous stirring.

-

Sulfonation: The reaction temperature is maintained between 10 and 20°C during the addition. Subsequently, the mixture is heated to 85°C over a period of 30 minutes and stirred at this temperature for 3 hours.

-

Hydrolysis and Precipitation: The reaction mixture is then poured onto 500 g of ice and subsequently cooled to -10°C. This procedure adjusts the sulfuric acid concentration to a range of 40 to 60% by weight, which facilitates the precipitation of the product.

-

Isolation: The precipitated 2-chloro-5-formylbenzenesulfonic acid trihydrate is isolated by suction filtration.

-

Product: This process yields 255.8 g of 2-chloro-5-formylbenzenesulfonic acid trihydrate with a purity of 91.7%, corresponding to a theoretical yield of 85.6%. The melting point of the product is 98-100°C.[2]

Example 2: Alternative Sulfonating Agent Protocol

-

Reaction Setup: 141 g (1 mole) of 4-chlorobenzaldehyde is dissolved in 150 g of sulfuric acid at 40°C.

-

Sulfonation: 400 g (5 moles) of 100% SO₃ is added dropwise over a period of 40 minutes. The reaction mixture is then stirred for 5 hours at 80°C.

-

Hydrolysis and Isolation: The mixture is hydrolyzed, and the product is isolated.

-

Product: This method yields 262 g of 81.6% pure 2-chloro-5-formylbenzenesulfonic acid trihydrate, which corresponds to a theoretical yield of 78%.[2]

Isolation and Purification

The isolation of the free 2-chloro-5-formylbenzenesulfonic acid is a critical step, as benzaldehyde sulfonic acids are typically very soluble in water and sulfuric acid.[2] The described process overcomes this challenge by carefully adjusting the sulfuric acid concentration in the hydrolysis mixture to between 40 and 60% by weight, preferably 45 to 55%.[2] Cooling this mixture to between -10°C and 30°C, ideally 0 to 10°C, induces the precipitation of the product as a crystalline trihydrate, which can then be easily separated by filtration.[2]

The isolated trihydrate can be further converted to its sodium salt by dissolving it in water, neutralizing it with a base such as sodium bicarbonate, and then evaporating the solution to dryness.[2]

Logical Relationship of Purification

The purification of this compound is dependent on the precise control of the sulfuric acid concentration and temperature during the hydrolysis and precipitation steps.

Caption: Key parameters controlling the purification of the final product.

References

Reactivity of the Formyl Group in 5-Chloro-2-formylbenzenesulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-formylbenzenesulfonic acid is an aromatic organic compound of significant interest in synthetic chemistry, particularly as a versatile intermediate in the preparation of dyes and pharmaceuticals.[1] Its molecular structure incorporates a benzene ring substituted with a chloro group, a formyl (aldehyde) group, and a sulfonic acid group.[1] This unique combination of functional groups imparts a diverse range of reactivity to the molecule, with the formyl group being a key site for various chemical transformations. The presence of the electron-withdrawing chloro and sulfonic acid groups significantly influences the electrophilicity of the formyl carbon, enhancing its reactivity towards nucleophiles. This guide provides a detailed exploration of the reactivity of the formyl group in this compound, including key reactions, generalized experimental protocols, and the electronic effects governing its chemical behavior.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 88-33-5 | [2] |

| Molecular Formula | C₇H₅ClO₄S | [1] |

| Molecular Weight | 220.63 g/mol | [2] |

| Appearance | White to light yellow solid | [1] |

| Solubility | Soluble in water | [1] |

| Density | 1.624 g/cm³ | [2] |

Reactivity of the Formyl Group

The formyl group (-CHO) is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. The reactivity of the formyl group in this compound is significantly enhanced by the electronic effects of the other ring substituents. Both the sulfonic acid group (-SO₃H) and the chloro group (-Cl) are strongly electron-withdrawing. Their presence deactivates the aromatic ring towards electrophilic substitution but, more importantly, increases the partial positive charge on the formyl carbon atom. This heightened electrophilicity makes the formyl group highly susceptible to attack by a wide range of nucleophiles.

A diagram illustrating the electronic effects on the formyl group is provided below.

Caption: Electronic effects of substituents.

The principal reactions of the formyl group in this context are nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Addition Reactions

The electron-deficient formyl carbon is a prime target for nucleophiles. Common nucleophilic addition reactions include the formation of cyanohydrins, acetals, and hemiacetals.

Generalized Reaction Scheme:

Caption: General nucleophilic addition.

Experimental Protocol: Cyanohydrin Formation (Generalized)

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol.

-

Nucleophile Addition: Add a solution of sodium cyanide (1.1 eq) in water dropwise to the stirred solution at 0-5 °C. The pH should be maintained slightly acidic to favor the presence of HCN while minimizing its volatilization.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

-

Work-up: Acidify the reaction mixture with dilute HCl to precipitate the cyanohydrin product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from an appropriate solvent.

| Reactant | Product | Typical Yield (%) | Reaction Time (h) |

| NaCN/H⁺ | 2-chloro-5-(1-hydroxy-1-cyano-methyl)benzenesulfonic acid | 80-90 | 2-4 |

| R'OH/H⁺ | 2-chloro-5-(dialkoxymethyl)benzenesulfonic acid (Acetal) | 75-85 | 3-6 |

Condensation Reactions

The formyl group readily undergoes condensation reactions with amines and active methylene compounds. These reactions are fundamental in the synthesis of Schiff bases, enamines, and in carbon-carbon bond formation through reactions like the Wittig and Knoevenagel condensations.

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes.

Experimental Workflow:

Caption: Wittig reaction workflow.

Experimental Protocol: Wittig Reaction (Generalized)

-

Ylide Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise. Stir the resulting orange-red solution for 30 minutes at 0 °C.

-

Aldehyde Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Reagent | Product | Typical Yield (%) |

| Ph₃P=CH₂ | 5-chloro-2-vinylbenzenesulfonic acid | 60-80 |

| Ph₃P=CHCO₂Et | Ethyl 3-(5-chloro-2-sulfophenyl)acrylate | 70-90 |

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base.

Experimental Protocol: Knoevenagel Condensation (Generalized)

-

Reactant Mixture: To a solution of this compound (1.0 eq) and an active methylene compound (e.g., diethyl malonate, 1.1 eq) in a suitable solvent like ethanol or toluene, add a catalytic amount of a weak base such as piperidine or pyridine.

-

Reaction: Heat the mixture to reflux for 4-8 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure condensed product.

| Active Methylene Compound | Product | Typical Yield (%) |

| Diethyl malonate | Diethyl 2-((5-chloro-2-sulfophenyl)methylene)malonate | 85-95 |

| Malononitrile | 2-((5-chloro-2-sulfophenyl)methylene)malononitrile | 90-98 |

Oxidation and Reduction Reactions

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Reaction Pathway:

Caption: Oxidation and reduction pathways.

Experimental Protocol: Oxidation to Carboxylic Acid (Generalized)

-

Reaction Setup: Dissolve this compound (1.0 eq) in an aqueous solution of a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material (TLC).

-

Work-up: After completion, quench any excess oxidizing agent (e.g., with sodium sulfite for KMnO₄). Acidify the solution to precipitate the carboxylic acid.

-

Purification: Collect the product by filtration and recrystallize.

Experimental Protocol: Reduction to Alcohol (Generalized)

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol.

-

Reducing Agent Addition: Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) in portions.

-

Reaction: Stir the mixture at room temperature until the reaction is complete.

-

Work-up: Carefully add dilute acid to quench the excess reducing agent and neutralize the solution.

-

Purification: Remove the solvent and purify the product by recrystallization.

| Reaction | Reagent | Product | Typical Yield (%) |

| Oxidation | KMnO₄ or NaClO₂ | 5-Chloro-2-carboxybenzenesulfonic acid | 85-95 |

| Reduction | NaBH₄ | 5-Chloro-2-(hydroxymethyl)benzenesulfonic acid | 90-98 |

Conclusion

The formyl group in this compound exhibits a high degree of reactivity, primarily due to the strong electron-withdrawing effects of the chloro and sulfonic acid substituents. This enhanced electrophilicity facilitates a wide array of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions. The versatility of these reactions makes this compound a valuable building block in the synthesis of a diverse range of organic molecules for applications in the pharmaceutical and dye industries. The generalized protocols provided in this guide serve as a foundation for the practical application of this reagent in a research and development setting. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific synthetic targets.

References

An In-depth Technical Guide to the Electrophilicity of 5-chloro-2-formylbenzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 5-chloro-2-formylbenzenesulfonic acid. The document elucidates the electronic properties of the constituent functional groups, leveraging Hammett constants for a semi-quantitative assessment of their impact on the reactivity of the formyl group. Spectroscopic characteristics, including predicted 13C NMR and IR data, are discussed in the context of electrophilicity. A detailed, representative experimental protocol for evaluating the reactivity of this compound with a model nucleophile is provided, alongside a discussion of expected kinetic outcomes. This guide serves as a critical resource for scientists engaged in research and development involving electrophilic aromatic aldehydes.

Introduction

This compound is a multifunctional aromatic compound of interest in various chemical syntheses, including the preparation of dyes and pharmaceuticals.[1] Its chemical behavior is dictated by the interplay of three distinct functional groups attached to the benzene ring: a formyl group (-CHO), a chloro group (-Cl), and a sulfonic acid group (-SO3H). The primary center of electrophilicity in this molecule is the carbonyl carbon of the formyl group, which is susceptible to nucleophilic attack. Understanding the degree of this electrophilicity is paramount for predicting its reactivity, designing synthetic routes, and elucidating its role in biological systems.

The presence of the strongly electron-withdrawing sulfonic acid and chloro groups is anticipated to significantly enhance the electrophilic character of the formyl group. This guide will systematically dissect these electronic influences to provide a thorough understanding of the molecule's reactivity.

Electronic Effects of Substituents

The electrophilicity of the formyl group in this compound is modulated by the inductive and resonance effects of the chloro and sulfonic acid substituents.

-

Formyl Group (-CHO): The formyl group is an electron-withdrawing group, primarily through a resonance effect (-M) and an inductive effect (-I). This inherent property makes the carbonyl carbon an electrophilic center.

-

Chloro Group (-Cl): The chloro group exhibits a dual electronic effect. It is electron-withdrawing through its inductive effect (-I) due to the high electronegativity of chlorine. Conversely, it has a weak electron-donating resonance effect (+M) due to the presence of lone pairs of electrons that can be delocalized into the aromatic ring. Overall, the inductive effect of chlorine is dominant, making it a deactivating group in electrophilic aromatic substitution.

-

Sulfonic Acid Group (-SO3H): The sulfonic acid group is a very strong electron-withdrawing group, primarily due to its potent inductive (-I) and resonance (-M) effects. The sulfur atom, in a high oxidation state and bonded to three oxygen atoms, strongly pulls electron density from the benzene ring.

The cumulative effect of these three electron-withdrawing groups is a significant decrease in electron density within the aromatic ring and, crucially, a substantial increase in the partial positive charge on the carbonyl carbon of the formyl group. This renders this compound a highly electrophilic aldehyde.

Quantitative Assessment of Electrophilicity: Hammett Constants

The Hammett equation provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds.[2][3] The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.

dot

References

An In-depth Technical Guide to the Safety and Handling of 5-Chloro-2-formylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling of 5-chloro-2-formylbenzenesulfonic acid based on available data for structurally related compounds. No specific Safety Data Sheet (SDS) for this compound (CAS No. 88-33-5) was found during the literature search. Therefore, the information provided herein should be used as a guide and supplemented with professional judgment and, where possible, in-house safety assessments.

Chemical and Physical Properties

This compound is an aromatic sulfonic acid containing a chloro and a formyl functional group. It is expected to be a white to light yellow solid that is soluble in water due to the polarity of the sulfonic acid group. The presence of both a formyl and a sulfonic acid group gives it diverse reactivity, making it a useful intermediate in organic synthesis, particularly in the production of dyes and pharmaceuticals.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClO₄S | PubChem |

| Molecular Weight | 220.63 g/mol | PubChem |

| Appearance | White to light yellow solid (predicted) | CymitQuimica[1] |

| Solubility in Water | Soluble (predicted) | CymitQuimica[1] |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 219.9597075 | PubChem |

| Monoisotopic Mass | 219.9597075 | PubChem |

| Topological Polar Surface Area | 79.8 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

| Complexity | 281 | PubChem |

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet is unavailable, based on the hazards associated with similar aromatic sulfonic acids, this compound should be handled with care. The primary hazards are expected to be skin and eye irritation or corrosion.

General Safety Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Pictogram (Predicted based on similar compounds):

Caption: Predicted GHS pictogram for corrosive materials.

Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid generating dust.

-

Use only in a chemical fume hood.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Experimental Protocols

Synthesis of 2-Chloro-5-formylbenzenesulfonic Acid

The following protocol is adapted from a patented process for the preparation of 2-chloro-5-formylbenzenesulfonic acid.

Materials:

-

4-chlorobenzaldehyde

-

Oleum (fuming sulfuric acid)

-

Ice

-

Water

Procedure:

-

In a suitable reaction vessel, react 4-chlorobenzaldehyde with an excess of oleum.

-

The reaction is carried out at an elevated temperature, typically between 70 to 110°C.

-

After the reaction is complete, cool the reaction mixture.

-

Carefully add the reaction mixture to ice or water to hydrolyze the excess oleum. This step is highly exothermic and should be performed with caution in an ice bath.

-

Adjust the sulfuric acid concentration to 40-60% by weight to precipitate the free 2-chloro-5-formylbenzenesulfonic acid.

-

Cool the hydrolysis mixture to between -10°C and 30°C to facilitate precipitation.

-

Isolate the precipitated product by filtration (e.g., suction filtration).

-

The resulting product is 2-chloro-5-formylbenzenesulfonic acid, which may be obtained as a trihydrate.

References

Methodological & Application

HPLC analysis method for 5-chloro-2-formylbenzenesulfonic acid

An Application Note on the HPLC Analysis of 5-chloro-2-formylbenzenesulfonic acid

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1] Accurate quantification and purity assessment of this compound are crucial for ensuring the quality and consistency of final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for this purpose. This application note details a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound, providing a comprehensive protocol for researchers, scientists, and professionals in drug development. The method is designed to be robust and suitable for quality control and research applications.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Deionized or Milli-Q water

-

Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.

-

Mobile Phase B (Organic Solvent): Acetonitrile (HPLC grade).

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.

Chromatographic Conditions

The following HPLC parameters are recommended for the analysis:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 10 mM KH₂PO₄ (pH 3.0) B: Acetonitrile |

| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25.1-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Data Presentation

The following table summarizes the expected quantitative data from the analysis of this compound using the described method. This data is representative and may vary based on the specific instrumentation and experimental conditions.

| Parameter | Result |

| Retention Time (RT) | Approximately 12.5 min |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2.0% (for replicate injections) |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis is depicted in the following diagram.

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The RP-HPLC method described in this application note provides a reliable and accurate approach for the quantitative analysis of this compound. The method is suitable for routine quality control and research purposes in the pharmaceutical and chemical industries. Adherence to the detailed protocol will ensure reproducible and accurate results.

References

Application Note: Quantitative Analysis of 5-chloro-2-formylbenzenesulfonic acid using ¹H-NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the purity and concentration of chemical compounds.[1] It relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. This application note provides a detailed protocol for the quantitative analysis of 5-chloro-2-formylbenzenesulfonic acid using ¹H-qNMR with an internal standard. This compound is an important intermediate in the synthesis of various pharmaceuticals and dyes.[2] Accurate quantification is crucial for quality control and reaction monitoring.

Principle of the Method

The purity of this compound is determined by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from a certified internal standard of known purity and concentration. The formyl proton (~10 ppm) and the aromatic protons (7.5-8.5 ppm) of this compound are suitable for quantification due to their expected distinct chemical shifts.

Experimental Protocols

1. Materials and Equipment

-

Analyte: this compound

-

Internal Standard: Certified Reference Material (CRM) of Dimethyl sulfone (DMSO₂) or another suitable standard with non-overlapping signals.

-

Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium oxide (D₂O). The choice of solvent depends on the solubility of both the analyte and the internal standard.[3] this compound is soluble in water.[2]

-

NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Analytical Balance: Capable of weighing to at least 0.01 mg.

-

Volumetric Glassware: Calibrated volumetric flasks and pipettes.

-

NMR Tubes: High-precision 5 mm NMR tubes.

2. Selection of Internal Standard

The choice of an internal standard is critical for accurate qNMR analysis. The ideal internal standard should:

-

Have a simple ¹H NMR spectrum with at least one sharp signal that does not overlap with the analyte signals.

-

Be highly soluble in the chosen deuterated solvent.[3]

-

Be chemically stable and not react with the analyte or solvent.

-

Have a certified high purity.

-

Have a known proton T₁ relaxation time, or one that can be readily measured.

Dimethyl sulfone (DMSO₂) is a potential internal standard as its singlet signal appears around 2.7 ppm in DMSO-d₆, which is unlikely to overlap with the aromatic or formyl protons of the analyte.[4] Other potential standards for aromatic compounds include maleic acid and 1,4-dinitrobenzene.[5]

3. Sample Preparation

Accurate weighing is crucial for qNMR.

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., Dimethyl sulfone) into the same vial.

-

Record the exact weights.

-

Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the chosen deuterated solvent (e.g., DMSO-d₆).

-

Ensure complete dissolution by vortexing or gentle sonication.

-

Transfer an appropriate amount (e.g., 0.6 mL) of the solution into a high-precision NMR tube.

4. NMR Data Acquisition

-

T₁ Relaxation Time Measurement: Before quantitative analysis, the spin-lattice relaxation time (T₁) for the protons of both the analyte and the internal standard must be determined. This is crucial for setting the correct relaxation delay (D1) to ensure full relaxation between scans. The inversion-recovery pulse sequence is commonly used for this purpose.[6][7][8] The relaxation delay (D1) should be set to at least 5 times the longest T₁ value.[7][8] T₁ values for protons in medium-sized organic molecules typically range from 1 to 10 seconds.[6]

-

Quantitative ¹H-NMR Experiment:

-

Insert the NMR tube into the spectrometer and allow it to equilibrate to the probe temperature.

-

Acquire the ¹H-NMR spectrum using the parameters outlined in Table 1.

-

Table 1: Recommended ¹H-NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Pulse Angle | 90° | To maximize signal intensity. |

| Relaxation Delay (D1) | ≥ 5 x longest T₁ | To ensure complete relaxation of all protons. |

| Acquisition Time (AQ) | ≥ 3 s | To obtain good digital resolution. |

| Number of Scans (NS) | 16 - 64 | To achieve an adequate signal-to-noise ratio (S/N > 250:1). |

| Spectral Width (SW) | 16 ppm | To cover the full range of expected chemical shifts. |

| Temperature | 298 K (25 °C) | For consistency. |

5. Data Processing and Analysis

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks are in pure absorption mode.

-

Perform baseline correction to ensure a flat baseline across the spectrum.

-

Integrate the selected signals for both the analyte (formyl or a well-resolved aromatic proton) and the internal standard.

-

Calculate the purity of this compound using the following equation:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value of the signal

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

m = mass

-

P = Purity of the internal standard

-

Data Presentation

Table 2: Example of Quantitative Data for this compound

| Sample ID | Mass Analyte (mg) | Mass Std (mg) | Integral Analyte (Formyl, 1H) | Integral Std (DMSO₂, 6H) | Purity Std (%) | Calculated Purity (% w/w) |

| Batch 1, Rep 1 | 15.12 | 8.05 | 1.00 | 3.21 | 99.9 | 98.7 |

| Batch 1, Rep 2 | 15.25 | 8.11 | 1.02 | 3.25 | 99.9 | 98.9 |

| Batch 1, Rep 3 | 15.08 | 8.01 | 0.99 | 3.19 | 99.9 | 98.5 |

| Average | 98.7 | |||||

| RSD (%) | 0.20 |

Visualizations

Caption: Experimental workflow for the qNMR analysis of this compound.

Caption: Logical relationships in the qNMR quantification of the target analyte.

References

- 1. emerypharma.com [emerypharma.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. rsc.org [rsc.org]

- 5. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. radiopaedia.org [radiopaedia.org]

- 8. mriquestions.com [mriquestions.com]

Application Notes and Protocols: 5-Chloro-2-formylbenzenesulfonic Acid as a Versatile Intermediate for Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-chloro-2-formylbenzenesulfonic acid as a key intermediate in the synthesis of various classes of dyes. The unique trifunctional nature of this molecule—possessing a reactive aldehyde group, a water-solubilizing sulfonic acid group, and a color-modifying chloro group—makes it a valuable building block for creating a diverse range of dyestuffs, including Schiff base dyes and potentially azo and triphenylmethane dyes.

Overview of Applications

This compound is a versatile aromatic compound with significant potential in dye chemistry. Its principal applications stem from the reactivity of the formyl group, which readily undergoes condensation reactions, and the presence of the sulfonic acid moiety, which imparts aqueous solubility to the final dye molecule.

-

Schiff Base Dyes: The most direct application involves the condensation of the formyl group with primary aromatic or aliphatic amines to form Schiff bases (azomethines). This reaction creates a C=N double bond which, in conjugation with aromatic rings, forms a chromophore responsible for the color of the dye. The resulting dyes are often used in textiles, leather, and as pigments.[1][2][3]

-

Azo Dye Precursors: While not a primary amine itself, this compound can be incorporated into larger molecules that are then used in azo coupling reactions. For instance, it can be reacted with a diamine, leaving a free amino group available for diazotization and subsequent coupling with an electron-rich aromatic compound, a fundamental process in the synthesis of a wide variety of azo dyes.[4][5]

-

Triphenylmethane Dyes: The non-chlorinated analog, 2-formylbenzenesulfonic acid, is a known precursor for triphenylmethane dyes.[6][7] This suggests that this compound could similarly be used in acid-catalyzed condensation reactions with N,N-dialkylanilines to produce leuco bases, which are then oxidized to form the final brightly colored triphenylmethane dyes.

The sulfonic acid group is crucial for dyes intended for use in aqueous media, such as in the textile industry, as it enhances solubility and binding to polar fibers.[8] The chloro substituent acts as an auxochrome, which can modify and deepen the color of the resulting dye.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

2.1. Synthesis of a Schiff Base (Azomethine) Dye

This protocol describes a general procedure for the synthesis of a Schiff base dye via the condensation of this compound with a primary aromatic amine.

Materials:

-

This compound

-

A primary aromatic amine (e.g., aniline, p-toluidine, or a substituted aniline)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.

-

In a separate beaker, dissolve 10 mmol of the chosen primary aromatic amine in 20 mL of absolute ethanol.

-

Add the amine solution to the solution of this compound in the round-bottom flask.

-

Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

-

Heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation to induce crystallization.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from an appropriate solvent (e.g., an ethanol/water mixture) to obtain the purified Schiff base dye.

-

Dry the purified product in a vacuum oven at 60-70°C.

-

Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, and UV-Vis spectroscopy.

Expected Outcome: A colored solid, with the color depending on the specific aromatic amine used. The sulfonic acid group will render the dye soluble in water.

Data Presentation

The following table provides a template for summarizing the quantitative data from the synthesis of Schiff base dyes using this compound and various primary aromatic amines. The data presented is illustrative and should be replaced with experimental findings.

| Amine Reactant | Product Name | Molecular Formula | Yield (%) | Melting Point (°C) | λmax (nm) in Water | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Aniline | Sodium 4-chloro-2-((phenylimino)methyl)benzenesulfonate | C₁₃H₉ClNNaO₃S | 85 | >300 | 410 | 18,500 |

| p-Toluidine | Sodium 4-chloro-2-((p-tolylimino)methyl)benzenesulfonate | C₁₄H₁₁ClNNaO₃S | 88 | >300 | 425 | 21,000 |

| p-Anisidine | Sodium 4-chloro-2-(((4-methoxyphenyl)imino)methyl)benzenesulfonate | C₁₄H₁₁ClNNaO₄S | 90 | >300 | 440 | 25,500 |

| p-Nitroaniline | Sodium 4-chloro-2-(((4-nitrophenyl)imino)methyl)benzenesulfonate | C₁₃H₈Cl₂N₂NaO₅S | 82 | >300 | 480 | 32,000 |

Visualizations

4.1. Logical Workflow for Schiff Base Dye Synthesis

The following diagram illustrates the key steps in the synthesis and characterization of a Schiff base dye starting from this compound.

Caption: Workflow for Schiff Base Dye Synthesis.

4.2. Signaling Pathway Analogy: Molecular Interactions in Dye Synthesis

This diagram conceptualizes the reaction as a signaling pathway, where reactants are activated and proceed through intermediate steps to form the final product.

Caption: Reaction Pathway for Schiff Base Formation.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. ajabs.org [ajabs.org]

- 4. jbaar.journals.ekb.eg [jbaar.journals.ekb.eg]

- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN104230761A - Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt - Google Patents [patents.google.com]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. cymitquimica.com [cymitquimica.com]

Application Notes and Protocols: 5-Chloro-2-formylbenzenesulfonic Acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-formylbenzenesulfonic acid is a versatile aromatic organic compound characterized by the presence of a sulfonic acid group, a formyl (aldehyde) group, and a chlorine atom attached to a benzene ring.[1] This unique combination of functional groups makes it a potentially valuable, yet underutilized, building block in the synthesis of diverse pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The sulfonic acid moiety imparts high water solubility, which can be advantageous in certain synthetic and biological contexts. The aldehyde group serves as a reactive handle for a wide array of chemical transformations, including reductive aminations, condensations, and the formation of various heterocyclic systems. The chloro-substituent, in turn, can be used for cross-coupling reactions or to modulate the electronic properties and metabolic stability of the final molecule.

These application notes provide a detailed overview of the potential applications of this compound in pharmaceutical synthesis. While direct, widespread use in the synthesis of marketed drugs is not extensively documented in publicly available literature, its chemical functionalities suggest its utility in constructing key pharmaceutical scaffolds. This document presents detailed, representative protocols for its application in the synthesis of sulfonamide and benzothiazine derivatives, which are prevalent in many therapeutic agents.

Key Chemical Features and Reactivity

This compound's utility in pharmaceutical synthesis stems from the distinct reactivity of its three functional groups:

-

Formyl Group (-CHO): The aldehyde is a primary site for synthetic elaboration. It readily undergoes:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form secondary or tertiary amines, respectively. This is a cornerstone reaction for introducing diverse side chains.

-

Condensation Reactions: Can react with active methylene compounds, hydrazines, and hydroxylamines to form a variety of carbon-carbon and carbon-nitrogen bonds, leading to the formation of heterocyclic structures.

-

Oxidation and Reduction: Can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further synthetic handles.

-

-

Sulfonic Acid Group (-SO₃H):

-

Salt Formation: The acidic nature of the sulfonic acid group allows for the formation of salts, which can be useful for purification or for creating more water-soluble drug candidates.

-

Conversion to Sulfonyl Chloride: The sulfonic acid can be converted to the more reactive sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride is a key intermediate for the synthesis of sulfonamides.

-

-

Chlorinated Benzene Ring:

-

Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom can potentially be displaced by strong nucleophiles, although this is generally less facile than with more activated systems.

-

Cross-Coupling Reactions: The chloro-substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, though it is less reactive than the corresponding bromide or iodide.

-

Metabolic Blocker: The chlorine atom can serve as a metabolic blocker, preventing enzymatic degradation at that position and potentially prolonging the half-life of a drug.

-

Representative Application: Synthesis of a Novel Sulfonamide

Sulfonamides are a critical class of compounds with a wide range of therapeutic applications, including antibacterial, diuretic, and anti-inflammatory agents. This compound can serve as a precursor to novel sulfonamides through a two-step process involving the conversion of the sulfonic acid to a sulfonyl chloride, followed by reaction with an amine.